molecular formula C21H21N3O3 B2495642 3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(2-oxo-2-(2,4,5-trimethylphenyl)ethyl)pyridin-2(1H)-one CAS No. 1396684-29-9

3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(2-oxo-2-(2,4,5-trimethylphenyl)ethyl)pyridin-2(1H)-one

Número de catálogo: B2495642
Número CAS: 1396684-29-9
Peso molecular: 363.417
Clave InChI: UUBMUPVKWWLFCU-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

The compound 3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(2-oxo-2-(2,4,5-trimethylphenyl)ethyl)pyridin-2(1H)-one features a pyridin-2(1H)-one core linked to a 1,2,4-oxadiazole ring substituted with a cyclopropyl group. The side chain includes a 2-oxoethyl moiety attached to a 2,4,5-trimethylphenyl group. The cyclopropyl group may enhance metabolic stability compared to bulkier alkyl or aryl substituents, while the trimethylphenyl moiety could influence lipophilicity and membrane permeability .

Propiedades

IUPAC Name

3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-[2-oxo-2-(2,4,5-trimethylphenyl)ethyl]pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3/c1-12-9-14(3)17(10-13(12)2)18(25)11-24-8-4-5-16(21(24)26)20-22-19(23-27-20)15-6-7-15/h4-5,8-10,15H,6-7,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUBMUPVKWWLFCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)C(=O)CN2C=CC=C(C2=O)C3=NC(=NO3)C4CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

The compound 3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(2-oxo-2-(2,4,5-trimethylphenyl)ethyl)pyridin-2(1H)-one is a novel derivative that has garnered attention due to its potential biological activities. This article explores the synthesis, biological properties, and mechanisms of action associated with this compound.

Synthesis

The synthesis of this compound involves multiple steps that typically include the formation of the oxadiazole ring and subsequent modifications to introduce the pyridinone moiety. The detailed synthetic route is essential for understanding its biological activity and structure-activity relationships.

Pharmacological Profile

Research indicates that derivatives containing the 1,2,4-oxadiazole structure exhibit a wide range of biological activities including:

  • Anticancer Activity : Compounds similar to 3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(2-oxo-2-(2,4,5-trimethylphenyl)ethyl)pyridin-2(1H)-one have shown promising results in inhibiting cancer cell proliferation. For instance, studies have demonstrated that related oxadiazole derivatives can induce apoptosis in cancer cell lines such as MCF-7 by activating p53 pathways and increasing caspase activity .
  • Muscarinic Receptor Modulation : This compound has been characterized as a functionally selective M1 muscarinic receptor partial agonist. It also exhibits antagonistic properties towards M2 and M3 receptors, indicating its potential use in treating disorders related to cholinergic signaling .

The mechanisms through which this compound exerts its effects are multifaceted:

  • Apoptosis Induction : The activation of apoptotic pathways via increased expression of pro-apoptotic proteins and caspase activation has been observed in various studies .
  • Receptor Interaction : The selective interaction with muscarinic receptors suggests a potential role in modulating neurotransmission and could be relevant for therapeutic applications in neurodegenerative diseases .

Case Studies

Several studies have evaluated the biological activity of similar compounds:

StudyCompoundBiological ActivityFindings
Oxadiazole DerivativesAnticancerInduced apoptosis in MCF-7 cells; increased p53 expression
CyclopropyloxadiazoleMuscarinic AgonistSelective M1 receptor activation; antagonist at M2 and M3
Various OxadiazolesHDAC InhibitionSignificant inhibition of HDACs with low IC50 values

Aplicaciones Científicas De Investigación

Muscarinic Receptor Modulation

Research indicates that derivatives of oxadiazoles can exhibit selective activity on muscarinic receptors. Specifically, compounds similar to 3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(2-oxo-2-(2,4,5-trimethylphenyl)ethyl)pyridin-2(1H)-one have been identified as functionally selective M1 partial agonists. These compounds demonstrate antagonist properties at M2 and M3 receptors, suggesting potential therapeutic applications in treating cognitive disorders and other conditions influenced by cholinergic signaling .

Anticancer Activity

Studies have shown that oxadiazole derivatives possess significant anticancer properties. For instance, related compounds have been synthesized and evaluated for their efficacy against various cancer cell lines. These studies typically involve molecular docking simulations and biological assays to assess the interaction between the compounds and cancer-related proteins. The results indicate that oxadiazole derivatives can inhibit cancer cell proliferation effectively .

Antimicrobial Properties

The antimicrobial potential of oxadiazole derivatives has been extensively studied. Compounds similar to the target compound have demonstrated activity against both Gram-positive and Gram-negative bacteria. For example, a series of synthesized oxadiazole derivatives were tested for their antibacterial efficacy using disc diffusion methods, revealing promising results against strains such as Staphylococcus aureus and Escherichia coli .

Synthesis and Characterization

The synthesis of 3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(2-oxo-2-(2,4,5-trimethylphenyl)ethyl)pyridin-2(1H)-one typically involves multi-step reactions starting from readily available precursors. Characterization methods such as Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared Spectroscopy (FTIR), and Mass Spectrometry are employed to confirm the structure and purity of the synthesized compounds .

Case Studies

Study Focus Findings
Study on Muscarinic Receptors Investigated the receptor selectivity of oxadiazole derivativesIdentified as M1 partial agonists with antagonist properties at M2/M3
Anticancer Evaluation Assessed various oxadiazole derivatives for anticancer activityShowed significant inhibition of cancer cell lines in vitro
Antimicrobial Activity Evaluated antibacterial properties against multiple strainsDemonstrated effective inhibition against Gram-positive bacteria

Comparación Con Compuestos Similares

Structural Features and Physicochemical Properties

The table below compares the target compound with four structurally related analogs derived from the provided evidence:

Compound Name / ID Core Structure Key Substituents Molecular Weight (g/mol)* Predicted logP* Notable Features
Target Compound Pyridin-2(1H)-one + 1,2,4-oxadiazole Cyclopropyl, 2,4,5-trimethylphenyl ~425.5 ~3.8 High lipophilicity; potential metabolic stability due to cyclopropyl
1-(4-Hydroxy-3,5-diphenyl-4,5-dihydro-1,2,4-oxadiazol-5-yl)pyrimidin-2(1H)-one () Pyrimidin-2(1H)-one + dihydro-oxadiazole Phenyl, hydroxyl ~350.4 ~2.9 Reduced aromaticity in oxadiazole; hydroxyl group may improve solubility
3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one () Pyridin-2(1H)-one + 1,2,4-oxadiazole 2-methylphenyl ~295.3 ~2.5 Simpler structure; lower molecular weight may enhance bioavailability
1-((3-(3-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one () Pyridin-2(1H)-one + dual oxadiazoles Ethoxyphenyl, thiophene ~463.5 ~3.2 Dual oxadiazole motifs; thiophene enhances electronic diversity

*Molecular weight and logP values are estimates based on structural analysis.

Functional Group Impact on Bioactivity

  • Cyclopropyl vs. Phenyl/Thiophene Substitutions : The cyclopropyl group in the target compound likely improves metabolic stability compared to phenyl () or thiophene () substituents, which are prone to oxidative metabolism .
  • Trimethylphenyl vs.
  • Pyridinone vs.

Research Findings and Limitations

  • The NCCLS protocol () could guide future MIC testing for the target compound .
  • Crystallographic Data : SHELX software () is widely used for small-molecule refinement, suggesting that crystallography could resolve the target’s 3D structure to inform SAR studies .

Notes

Data Gaps : Direct bioactivity data for the target compound are absent; comparisons rely on structural inferences.

Methodological Considerations : SHELX-based crystallography () and NCCLS antifungal protocols () are recommended for future experimental validation .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing this compound?

The synthesis involves multi-step protocols, often starting with functionalized oxadiazole and pyridine precursors. Key steps include cyclocondensation of nitrile derivatives with hydroxylamine for oxadiazole formation, followed by alkylation or nucleophilic substitution to introduce the 2-oxo-2-(2,4,5-trimethylphenyl)ethyl moiety. Reaction conditions must be optimized:

  • Solvents : Polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile improve reaction efficiency .
  • Catalysts : Lewis acids (e.g., ZnCl₂) or bases (e.g., K₂CO₃) enhance cyclization and coupling yields .
  • Temperature : Controlled heating (60–100°C) under inert atmospheres prevents side reactions . Purification via column chromatography or recrystallization ensures high purity (>95%) .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Structural confirmation requires a combination of:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies proton environments and carbon frameworks, particularly distinguishing oxadiazole (C=N-O) and pyridinone (C=O) signals .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
  • Infrared (IR) Spectroscopy : Confirms functional groups (e.g., C=O at ~1700 cm⁻¹, C=N at ~1600 cm⁻¹) .
  • Thin-Layer Chromatography (TLC) : Monitors reaction progress and purity .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

Stability studies should include:

  • Accelerated Degradation Testing : Expose the compound to extreme pH (1–13) and elevated temperatures (40–80°C) for 24–72 hours .
  • Analytical Monitoring : Use HPLC to track degradation products and NMR to identify structural changes (e.g., hydrolysis of oxadiazole or pyridinone rings) .
  • Storage Recommendations : Store at –20°C in anhydrous DMSO or under nitrogen to prevent moisture-induced decomposition .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data between in vitro and preliminary in vivo models?

Discrepancies often arise from pharmacokinetic (PK) limitations or off-target effects. Strategies include:

  • Metabolic Profiling : Use LC-MS to identify metabolites in plasma and liver microsomes, assessing stability and bioavailability .
  • Orthogonal Assays : Validate target engagement via surface plasmon resonance (SPR) or cellular thermal shift assays (CETSA) .
  • Dose Optimization : Conduct PK/pharmacodynamic (PD) studies to refine dosing regimens that mirror in vitro potency .

Q. What computational strategies are employed to predict target interactions and binding affinities?

Molecular modeling approaches include:

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to simulate interactions with targets (e.g., kinases or GPCRs), focusing on oxadiazole and pyridinone pharmacophores .
  • Molecular Dynamics (MD) Simulations : Assess binding stability over 100-ns trajectories in explicit solvent models .
  • QSAR Modeling : Corrogate substituent effects (e.g., cyclopropyl vs. ethyl groups) on bioactivity using CODESSA or MOE .

Q. How can structure-activity relationship (SAR) studies be designed to improve potency and selectivity?

Key approaches:

  • Analog Synthesis : Modify substituents on the cyclopropyl-oxadiazole (e.g., replacing cyclopropyl with fluorinated rings) or the 2,4,5-trimethylphenyl group .
  • Biological Screening : Test analogs against panels of related targets (e.g., kinase inhibitors) to identify selectivity drivers .
  • Crystallography : Solve co-crystal structures with target proteins to guide rational design .

Q. What methodologies address low solubility or aggregation in biological assays?

  • Solubility Enhancement : Use co-solvents (e.g., PEG-400) or formulate as nanoparticles via solvent evaporation .
  • Dynamic Light Scattering (DLS) : Monitor aggregation in PBS or cell culture media .
  • Critical Micelle Concentration (CMC) : Assess surfactant requirements to maintain monomeric stability .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.